molecular formula C11H22O B7769793 6-Undecanone CAS No. 71808-49-6

6-Undecanone

Cat. No.: B7769793
CAS No.: 71808-49-6
M. Wt: 170.29 g/mol
InChI Key: ZPQAKYPOZRXKFA-UHFFFAOYSA-N
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Description

6-Undecanone, also known as amyl ketone, diamyl ketone, or dipentyl ketone, is an organic compound with the molecular formula C11H22O. It is a member of the ketone family, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is commonly used in various industrial applications due to its unique chemical properties .

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process typically starts with the reaction of an alkyl halide (such as 1-bromopentane) with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with a ketone precursor, such as 2-pentanone, to yield this compound.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of undecanoic acid or its esters. This process is typically carried out under high pressure and temperature conditions using a metal catalyst, such as palladium or platinum .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield secondary alcohols. This reaction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Major Products:

Scientific Research Applications

Solvent in Scientific Research

One of the primary applications of 6-undecanone is as a solvent in analytical chemistry. Its ability to dissolve a wide range of organic compounds makes it particularly valuable in the analysis of complex mixtures.

  • Case Study : Researchers have utilized this compound as a solvent for analyzing products derived from lignin pyrolysis in aerosol samples. This application highlights its effectiveness in sample preparation for advanced analytical techniques like gas chromatography and mass spectrometry.

Supported Liquid Membrane (SLM) Extraction

This compound is also employed in supported liquid membrane (SLM) extraction processes. This technique involves using a liquid membrane containing this compound to separate two aqueous solutions, enhancing the efficiency of extraction and purification methods.

  • Application : In a study focusing on the pretreatment of plasma samples before capillary zone electrophoresis, this compound was shown to be an effective membrane liquid, facilitating the separation and analysis of biomolecules.

Fuel Additive Potential

Research has explored the potential of this compound as a fuel additive , primarily due to its structural similarities to components found in diesel fuel.

  • Research Findings : Initial studies indicate that incorporating this compound could enhance fuel properties, although further research is necessary to assess its environmental impact and overall feasibility as a fuel component.

Chemical Interactions and Solubility Studies

Investigations into the chemical interactions of this compound have revealed insights into its behavior in various solvents, which is crucial for understanding its solubility and extraction efficiency.

  • Key Insights : Studies have shown that this compound interacts favorably with both polar and nonpolar solvents, making it versatile for different analytical applications.

While this compound has promising applications, it is also classified as an irritant and an environmental hazard. Proper handling and disposal methods are essential to mitigate potential risks associated with its use .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

ApplicationDescription
Solvent for Analytical ChemistryEffective in dissolving organic compounds for analysis, particularly in pyrolysis studies.
SLM ExtractionUsed as a liquid membrane for enhanced extraction processes in analytical techniques.
Fuel Additive PotentialInvestigated for improving diesel fuel properties; requires further environmental impact studies.
Chemical Interaction StudiesRevealed favorable interactions with various solvents, enhancing extraction efficiency.

Mechanism of Action

The mechanism of action of 6-Undecanone primarily involves its interaction with biological membranes and enzymes. As a ketone, it can undergo keto-enol tautomerization, which allows it to participate in various biochemical reactions. The carbonyl group of this compound can form hydrogen bonds with amino acid residues in enzymes, affecting their activity and function .

Comparison with Similar Compounds

Uniqueness: 6-Undecanone is unique due to its specific chain length and the position of the carbonyl group, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility and reactivity characteristics .

Biological Activity

6-Undecanone, also known as amyl ketone, is a medium-chain fatty ketone with the chemical formula C11H22OC_{11}H_{22}O. It is notable for its diverse biological activities, which include antimicrobial, insecticidal, and potential therapeutic properties. This article compiles recent research findings, case studies, and data tables to provide an authoritative overview of the biological activity of this compound.

This compound is classified as a ketone due to the presence of a carbonyl group (C=OC=O) flanked by carbon atoms. Its structure can be represented as follows:

Structure CH3(CH2)5C(=O)CH2CH3\text{Structure }CH_3(CH_2)_5C(=O)CH_2CH_3

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

  • Study Findings : A study published in the Journal of Essential Oil Research reported that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2.0 mg/mL for different bacterial strains, indicating its potential as a natural preservative in food products .
Pathogen MIC (mg/mL)
Staphylococcus aureus1.0
Escherichia coli0.5
Salmonella enterica2.0

Insecticidal Properties

This compound has been investigated for its insecticidal properties, particularly against agricultural pests.

  • Case Study : In a study assessing the efficacy of various plant-derived compounds against aphids, this compound showed a mortality rate of over 80% at concentrations of 1% after 24 hours of exposure . This suggests its potential utility in developing eco-friendly pest control agents.

Therapeutic Potential

The therapeutic implications of this compound have also garnered attention in recent research.

  • Research Findings : A study focused on the anti-inflammatory effects of this compound indicated that it significantly reduced pro-inflammatory cytokines in vitro. The compound was shown to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation . This positions this compound as a candidate for further research into treatments for inflammatory diseases.

Ketonization Process and Applications

The production of this compound through ketonization reactions has been explored for its industrial applications, particularly in biofuels.

  • Kinetics Study : Research highlighted that hexanoic acid can be converted to this compound with high selectivity using zirconia-based catalysts. The study reported a conversion rate of up to 72.3% under optimal conditions . This process not only provides a method for producing valuable chemical feedstocks but also aligns with sustainable practices by utilizing biomass-derived substrates.

Safety and Toxicology

While exploring the biological activity of this compound, safety assessments are crucial.

  • Toxicological Data : According to safety data sheets, exposure to high concentrations of this compound may cause irritation to the eyes and skin, and it is classified as a potential sensitizer . Therefore, handling precautions are recommended during its application in industrial or laboratory settings.

Properties

IUPAC Name

undecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQAKYPOZRXKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061295
Record name 6-Undecanone
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Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless white liquid
Record name 6-Undecanone
Source Human Metabolome Database (HMDB)
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Record name 6-Undecanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

228.00 °C. @ 760.00 mm Hg
Record name 6-Undecanone
Source Human Metabolome Database (HMDB)
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Solubility

0.05 mg/mL at 25 °C, insoluble in water; soluble in fats and non-polar solvents, Miscible at room temperature (in ethanol)
Record name 6-Undecanone
Source Human Metabolome Database (HMDB)
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Record name 6-Undecanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.826-0.836
Record name 6-Undecanone
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CAS No.

927-49-1, 71808-49-6
Record name 6-Undecanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diamyl ketone
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Record name 6-Undecanone
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Record name 6-Undecanone
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Record name Undecan-6-one
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Record name DIAMYL KETONE
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Record name 6-Undecanone
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Melting Point

14 - 15 °C
Record name 6-Undecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030943
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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